2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a non-steroidal anti-inflammatory drug that inhibits the activity of 5-lipoxygenase-activating protein (FLAP), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Wirkmechanismus
The 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor works by inhibiting the activity of the 5-lipoxygenase-activating protein (this compound), which is a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation that are involved in the pathogenesis of various inflammatory conditions. By inhibiting the activity of this compound, the this compound inhibitor reduces the production of leukotrienes and thus alleviates the symptoms associated with these conditions.
Biochemical and Physiological Effects
The this compound inhibitor has been shown to have several biochemical and physiological effects. It reduces the production of leukotrienes, which are potent mediators of inflammation, and thus alleviates the symptoms associated with various inflammatory conditions. It also reduces the recruitment of inflammatory cells to the site of inflammation and inhibits the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a useful tool for studying the role of leukotrienes in various inflammatory conditions. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on the 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound, which could have improved therapeutic efficacy. Another area of interest is the investigation of the role of leukotrienes in other disease states, such as cancer and neurodegenerative disorders. Additionally, there is a need for further research on the safety and efficacy of this compound inhibitors in humans, which could lead to their eventual use as therapeutic agents.
Synthesemethoden
The synthesis of 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-fluoropyridine-2-carboxylic acid, which is then converted into its acid chloride derivative. This is reacted with cyclohexylamine to yield the corresponding amide, which is then hydrolyzed to give the final product.
Wissenschaftliche Forschungsanwendungen
The 2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease. It has been shown to reduce the production of leukotrienes, which are potent mediators of inflammation, and thus alleviate the symptoms associated with these conditions.
Eigenschaften
IUPAC Name |
2-[1-[(5-fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-10-4-5-11(16-9-10)13(20)17-14(8-12(18)19)6-2-1-3-7-14/h4-5,9H,1-3,6-8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXRXIODTHSNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.